molecular formula C16H26O2 B1295392 1,4-di-tert-Butyl-2,5-dimethoxybenzene CAS No. 7323-63-9

1,4-di-tert-Butyl-2,5-dimethoxybenzene

Cat. No. B1295392
CAS RN: 7323-63-9
M. Wt: 250.38 g/mol
InChI Key: ATGCJUULFWEWPY-UHFFFAOYSA-N
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Description

1,4-Di-tert-butyl-2,5-dimethoxybenzene is a compound that has been studied for various applications, including its use as a redox shuttle for overcharge protection in lithium-ion batteries . The compound is characterized by the presence of tert-butyl and methoxy groups attached to a benzene ring, which influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves lithiation followed by the reaction with various reagents. For example, 2,4-dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) was prepared by lithiation of 2,4-dimethoxy-1,3,5-tribromobenzene followed by reaction with 2-methyl-2-nitrosopropane and subsequent oxidation . Similarly, 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was synthesized by treating 1,4-bis(chloromercurio)-2,5-di-tert-butylbenzene with methylmagnesium chloride . These methods demonstrate the versatility of lithiation and subsequent reactions in synthesizing substituted benzene derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to 1,4-di-tert-butyl-2,5-dimethoxybenzene has been elucidated using X-ray crystallography and NMR spectroscopy. For instance, the crystal structure of 1,4-bis(4-phthalimidophenoxy)-2,5-di-tert-butylbenzene indicates strong intermolecular interactions and good packing ability due to the symmetric arrangement of substituents . The structure of the title compound, 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene, shows that the methoxy groups are oriented in the same plane as the aromatic ring, with the tert-pentyl substituents directed to either side of the benzene ring10.

Chemical Reactions Analysis

The reactivity of 1,4-di-tert-butyl-2,5-dimethoxybenzene and its derivatives is influenced by the presence of the tert-butyl and methoxy groups. The radical cation of 2,5-di-tert-butyl-1,4-dimethoxybenzene shows different reactivities depending on the oxidation system used. In some systems, it has a long lifetime without undergoing fragmentation, while in others, it is short-lived and undergoes de-tert-butylation . The degradation pathway of 2,5-di-tert-butyl-1,4-dimethoxybenzene at high potential involves the decomposition of the O-C bond in the alkoxy substitution groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-di-tert-butyl-2,5-dimethoxybenzene derivatives are affected by the substituents on the benzene ring. For example, polyimides synthesized from 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures due to the introduction of asymmetric di-tert-butyl groups . The presence of tert-butyl and methoxy groups can also enhance the organosolubility of the compounds .

Scientific Research Applications

Overcharge Protection in Lithium-Ion Batteries

1,4-di-tert-Butyl-2,5-dimethoxybenzene is primarily researched for its application in lithium-ion batteries. It acts as a redox shuttle additive for overcharge protection. This compound has been shown to provide effective protection by undergoing reversible redox reactions, preventing battery damage due to overcharging (Chen & Amine, 2007). In comparison with similar compounds, its superior performance in lithium-ion batteries is evident, particularly in LiFePO4-based cells, due to its appropriate redox potential and stability during overcharge cycles (Moshuchak et al., 2007).

Redox Flow Batteries

This compound also finds its application in all-organic redox flow batteries. It has been used as the cathode active species, demonstrating significant performance in terms of solubility and electrochemical behavior. Its properties are further influenced by the use of various co-solvents, enhancing its applicability in energy storage systems (Wang et al., 2018).

Electrochemical Stability and Degradation Studies

Significant research has been conducted on the electrochemical stability of 1,4-di-tert-Butyl-2,5-dimethoxybenzene. Studies focus on understanding its degradation pathways, especially under high potentials, and its comparative stability against other similar compounds. These studies are crucial for enhancing the efficiency and lifespan of batteries where this compound is used (Zhang et al., 2010).

Novel Applications in Polyimides and Organic Salts

Beyond its applications in battery technology, this compound has been explored in the synthesis of polyimides with low dielectric constants and high organosolubility, indicating potential use in electronics and materials science (Chern & Tsai, 2008). Additionally, it has been incorporated into novel organic redox-active ionic salts, showcasing its versatility in chemical engineering and material development (Forgie & Rochefort, 2013).

properties

IUPAC Name

1,4-ditert-butyl-2,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O2/c1-15(2,3)11-9-14(18-8)12(16(4,5)6)10-13(11)17-7/h9-10H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGCJUULFWEWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074782
Record name Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy-
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Molecular Weight

250.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-di-tert-Butyl-2,5-dimethoxybenzene

CAS RN

7323-63-9
Record name 1,4-Bis(1,1-dimethylethyl)-2,5-dimethoxybenzene
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Record name Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy-
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Record name Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy-
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Record name Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy-
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Record name Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
W Weng, Y Tao, Z Zhang, PC Redfern… - Journal of The …, 2013 - iopscience.iop.org
The concept of redox shuttles (RS) has been applied in lithium ion batteries for overcharge protection as well as catholytes for non-aqueous flow batteries. Stable RS compounds …
Number of citations: 14 iopscience.iop.org
X Wang, X Xing, Y Huo, Y Zhao, Y Li… - Int. J. Electrochem …, 2018 - research.aalto.fi
An ionic liquid tetraethylammonium bis (trifluoromethylsulfonyl) imide (TEATFSI) is synthesized as the supporting electrolyte in an all-organic redox flow battery system with acetonitrile …
Number of citations: 13 research.aalto.fi
K Amimoto - Acta Crystallographica Section E: Structure Reports …, 2011 - scripts.iucr.org
The title compound, C18H30O2, was prepared by Friedel–Crafts alkylation of 1,4-dimethoxybenzene with 2-methyl-2-butanol. The complete molecule is generated by the application of …
Number of citations: 12 scripts.iucr.org
X Wang, X Xing, Y Huo, Y Zhao, Y Li - RSC advances, 2018 - pubs.rsc.org
Benzophenone and 1,4-di-tert-butyl-2,5-dimethoxybenzene are used as the anode and cathode active species respectively in an all-organic redox-flow battery. A number of organics as …
Number of citations: 6 pubs.rsc.org
A PreetáKaur - Journal of Materials Chemistry A, 2014 - pubs.rsc.org
3,7-Bis(trifluoromethyl)-N-ethylphenothiazine (BCF3EPT) was evaluated as a redox shuttle for overcharge protection in lithium-ion batteries. Constant-charging experiments were …
Number of citations: 47 pubs.rsc.org
LM Moshurchak, WM Lamanna… - Journal of the …, 2009 - iopscience.iop.org
Redox shuttle additives can be used in lithium-ion cells to protect against overcharging and for cell balancing in multicell packs. Most previously reported redox shuttles have been …
Number of citations: 109 iopscience.iop.org
F Gu, K Jung, T Lim, AA Martinez-Morales - MRS Advances, 2017 - cambridge.org
Safety is one of the most crucial problems faced by the lithium-ion battery (LIBs) industry. In this work, we propose a strategy to avoid overcharging of a battery via the application of a …
Number of citations: 7 www.cambridge.org
M Michman, M Oron, HJ Schaefer - Collection of Czechoslovak …, 2000 - cccc.uochb.cas.cz
Interactions of RuCl 3 ·3H 2 O with radical cations of aromatic ethers, 1,4-di-tert-butyl- 2,5-dimethoxybenzene, 3,5-di-tert-butyl-1,2-dimethoxybenzene and 2-tert-butyl-1,4-di- …
Number of citations: 2 cccc.uochb.cas.cz
RW Morrison, M Zhang - Magnetic Resonance in Chemistry, 2020 - Wiley Online Library
The instructional organic chemistry laboratory has been substantially improved through the implementation of benchtop NMR analysis. When used in conjunction with unknown reaction …
M Michman, M Oron - Electrochimica acta, 1994 - Elsevier
4-Di-tert-butyl-2,5-dimethoxybenzene ( A ) reversibly forms a radical-cation ( B ) at E a 1 2 = 1.15 V (Pt, vs. Ag + | AgCl | (sat.) KCl, 18C) in dry and in aqueous acetonitrile. B is stable in …
Number of citations: 8 www.sciencedirect.com

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